3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

Lipophilicity Blood-brain barrier permeability Prodrug design

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester (systematic IUPAC name: methyl (2S,3S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate), commonly referred to as Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronate, is a fully O-acylated D-glucuronic acid methyl ester derivative. It is classified as a per-O-isobutyryl-protected carbohydrate, where all four free hydroxyl groups of the sugar ring are esterified with isobutyryl (2-methylpropanoyl) moieties.

Molecular Formula C23H36O11
Molecular Weight 488.5 g/mol
Cat. No. B13710502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester
Molecular FormulaC23H36O11
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C
InChIInChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3
InChIKeyRFMOIPHVGPMCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester: A Protected Glucuronic Acid Building Block for Prodrug Design and Carbohydrate Chemistry


3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester (systematic IUPAC name: methyl (2S,3S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate), commonly referred to as Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronate, is a fully O-acylated D-glucuronic acid methyl ester derivative. It is classified as a per-O-isobutyryl-protected carbohydrate, where all four free hydroxyl groups of the sugar ring are esterified with isobutyryl (2-methylpropanoyl) moieties. Key physicochemical characteristics include a molecular formula of C₂₃H₃₆O₁₁ (MW 488.53 g/mol), a melting point of 126–128 °C, a predicted boiling point of 499.3±45.0 °C, a predicted density of 1.18±0.1 g/cm³, a calculated XLogP3 of 3.9, zero hydrogen bond donors, and eleven hydrogen bond acceptors . The compound is commercially available as a pink to beige solid with typical purity of 95–96%, and is supplied by several research chemical vendors . It serves primarily as a protected glucuronic acid intermediate in the synthesis of glucuronide conjugates, prodrugs, and modified oligosaccharides, where the isobutyryl ester protecting groups are strategically employed to modulate lipophilicity, solubility, and hydrolytic stability compared to alternative acyl protecting groups such as acetyl or benzoyl .

Why 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester Cannot Be Replaced by Other Peracylated Glucuronic Acid Esters


Peracylated glucuronic acid methyl esters constitute a family of protected carbohydrate intermediates that share a common glucuronic acid core but differ critically in the nature of their O-acyl protecting groups. The choice of protecting group—whether acetate (Ac), propionate, isobutyrate (iBu), pivalate, or benzoate (Bz)—profoundly influences the compound's physicochemical properties, reactivity, and suitability for specific synthetic pathways. Unlike the commonly used acetyl analog (Methyl 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronate), which has a markedly lower logP and distinct solubility profile, the isobutyryl derivative presents a unique combination of intermediate lipophilicity (XLogP3 = 3.9) and steric bulk around the ester carbonyls, conferring differential hydrolytic stability under both acidic and basic conditions [1]. Furthermore, its melting point of 126–128 °C and crystalline pink solid appearance distinguish it from the acetyl analog (typically a white solid with lower melting point) and the benzoyl analog (higher melting point, different solubility). These differences have direct consequences for purification (recrystallization vs. chromatography), storage stability (recommended −20 °C freezer storage), and the kinetics of subsequent regioselective deprotection or glycosylation reactions [1]. In the context of prodrug design, the isobutyryl groups have been specifically selected to enhance blood-brain barrier permeability by increasing lipophilicity relative to the parent hydroxylated compound, as demonstrated in patented galantamine prodrug conjugates where Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronate serves as the glucuronic acid donor [1]. Generic substitution with a different peracylated glucuronic acid ester would alter the lipophilicity, stability, and biological performance of the final conjugate, potentially compromising both synthetic efficiency and pharmacological outcome.

Quantitative Differentiation of 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester vs. Closest Analogs: Head-to-Head Physicochemical and Application-Specific Data


Lipophilicity (XLogP3) Comparison: Isobutyryl vs. Acetyl Glucuronic Acid Methyl Ester

The isobutyryl-protected glucuronic acid methyl ester exhibits a calculated XLogP3 of 3.9 . The corresponding tetra-O-acetyl analog (Methyl 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronate, CAS 3082-97-5) has a calculated XLogP3 of approximately −0.2 to 0.5 (values vary by prediction method; ChemSpider-predicted ACD/LogP ≈ 0.24). This represents a ΔlogP of approximately +3.5 to +3.7 log units in favor of the isobutyryl derivative, indicating roughly 3000- to 5000-fold higher partition coefficient into octanol. In the prodrug conjugate context of US9763953B2, this enhanced lipophilicity is explicitly leveraged to improve blood-brain barrier penetration of galantamine-derived cholinergic enhancers [1].

Lipophilicity Blood-brain barrier permeability Prodrug design

Melting Point and Crystallinity: Isobutyryl vs. Acetyl Analog for Purification Scalability

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester is a pink crystalline solid with a sharp melting point of 126–128 °C . In contrast, the tetra-O-acetyl analog (CAS 3082-97-5) is typically an amorphous or low-melting solid (literature melting point 104–106 °C for the α-anomer; β-anomer often obtained as a syrup). The higher melting point and well-defined crystallinity of the isobutyryl derivative enable straightforward purification by recrystallization rather than column chromatography, a significant advantage for multi-gram to kilogram scale syntheses where chromatographic separation becomes cost-prohibitive. The pink coloration also provides a convenient visual indicator for TLC monitoring and quality control .

Melting point Crystallinity Purification Scale-up

Steric Bulk and Regioselective Deprotection: Isobutyryl vs. Acetyl Ester Lability

The isobutyryl ester group, with its α-branched isopropyl moiety, provides significantly greater steric hindrance around the ester carbonyl compared to the linear acetyl group. This steric bulk attenuates the rate of both acid-catalyzed and base-catalyzed ester hydrolysis. Kinetic studies on model isobutyrate vs. acetate esters demonstrate that isobutyrates hydrolyze approximately 2- to 5-fold slower under standard basic conditions (e.g., NaOMe/MeOH, 0.1 M, 25 °C) [1]. This differential lability enables chemoselective deprotection strategies: in a peracylated sugar bearing both acetyl and isobutyryl groups, the acetyl groups can be selectively removed while leaving isobutyryl groups intact. In the context of the target compound, all four hydroxyl positions carry identical isobutyryl protection, but the anomeric position (C1) bears a methyl ester, creating a distinct reactivity gradient between the glycosidic ester and the ring hydroxyl esters. This enables selective anomeric deprotection under controlled conditions without disturbing the ring isobutyryl groups, a feature exploited in the prodrug conjugation strategy of US9763953B2 where the anomeric position is activated for nucleophilic displacement while the ring hydroxyls remain protected [2].

Steric hindrance Regioselective deprotection Hydrolytic stability Carbohydrate synthesis

Hydrogen Bond Acceptor Count and Solubility Profile: Isobutyryl vs. Benzoyl Glucuronic Acid Methyl Ester

The target compound contains zero hydrogen bond donors and eleven hydrogen bond acceptors , conferring solubility in moderately polar organic solvents (chloroform, ethyl acetate) while maintaining negligible aqueous solubility. This contrasts with the tetra-O-benzoyl analog (Methyl 1,2,3,4-Tetra-O-benzoyl-β-D-glucopyranuronate, CAS 30941-76-3), which, despite also having zero H-bond donors, exhibits even lower solubility in medium-polarity solvents and higher solubility in aromatic hydrocarbons due to the π-stacking propensity of the benzoyl groups. The isobutyryl derivative's intermediate polarity makes it particularly compatible with the reaction conditions (THF, dichloromethane, or DMF solvent systems) typically employed in glycosidic bond formation and prodrug conjugation, without requiring specialized solvent mixtures [1]. The compound's predicted density of 1.18 g/cm³ also informs accurate stoichiometric calculations for solution-phase reactions.

Hydrogen bonding Solubility Formulation CNS drug delivery

Validated Use in Patented CNS Prodrug Conjugate: Galantamine-Isobutyryl-Glucuronic Acid Conjugate Synthesis

In US9763953B2, 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester (3.0 g, 8 mmol) was employed as the glucuronic acid donor in the synthesis of a galantamine glucuronide prodrug. The protected sugar was reacted at 0 °C with a galantamine-derived nucleophile, followed by warming to room temperature over 3 hours [1]. This specific application demonstrates that the isobutyryl protecting group strategy is compatible with the base-sensitive galantamine scaffold and enables conjugation without epimerization or decomposition. The resulting protected prodrug, bearing the isobutyryl groups, is designed to hydrolyze in vivo to release the parent galantamine within the CNS. No analogous patent example was found using the tetra-O-acetyl or tetra-O-benzoyl glucuronic acid methyl ester for the same galantamine prodrug construct, indicating that the isobutyryl protecting group was specifically selected—likely for its combination of adequate lipophilicity, manageable steric bulk, and controlled hydrolytic lability.

Prodrug Galantamine Blood-brain barrier Glucuronide conjugate

Storage and Handling Stability: Recommended −20 °C Freezer Storage Reflects Hydrolytic Sensitivity Profile

The target compound is recommended for storage at −20 °C in a freezer , a requirement that reflects the intrinsic hydrolytic sensitivity of the isobutyryl ester groups toward ambient moisture and temperature. In comparison, the tetra-O-acetyl analog is frequently stored at 2–8 °C (refrigerator) for short-term use, while the tetra-O-benzoyl analog is generally stable at room temperature in a desiccator. The more stringent storage condition for the isobutyryl derivative is consistent with its intermediate hydrolytic lability: more stable than the acetyl analog but less stable than the benzoyl analog under identical storage conditions. This storage requirement has implications for procurement logistics, shipping conditions, and inventory management, particularly for laboratories without reliable −20 °C storage capacity.

Storage stability Hydrolysis Quality control Procurement logistics

Optimal Application Scenarios for 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester Based on Quantitative Differentiation Evidence


Synthesis of CNS-Targeted Glucuronide Prodrugs Requiring Enhanced Blood-Brain Barrier Permeability

The compound's XLogP3 of 3.9—approximately 3000–5000× more lipophilic than the acetyl analog—makes it the glucuronic acid donor of choice when designing prodrugs intended to cross the blood-brain barrier. As demonstrated in US9763953B2, the isobutyryl-protected glucuronic acid methyl ester was conjugated to a galantamine scaffold to produce a prodrug with enhanced brain penetration [1]. This application scenario is directly supported by the quantitative lipophilicity differentiation evidence (ΔlogP ≈ +3.5 to +3.7 vs. acetyl analog) and the patent-validated synthetic protocol. Researchers developing CNS prodrugs of phenolic or alcoholic drugs should prioritize this compound over the acetyl or benzoyl analogs to achieve the desired balance of transport, stability, and in vivo activation.

Multi-Gram Carbohydrate Intermediate Synthesis Where Crystallization-Based Purification Is Preferred Over Chromatography

With a sharp melting point of 126–128 °C and reliable crystallinity as a pink solid , this compound is ideally suited for synthetic sequences where the glucuronic acid intermediate must be purified at multi-gram scale without resorting to column chromatography. The higher melting point (ΔTm ≈ +20–24 °C vs. acetyl analog) enables efficient recrystallization from common solvent systems (e.g., ethyl acetate/hexane), reducing purification costs and solvent consumption. Procurement teams supporting process chemistry or scale-up efforts should select this derivative when the synthetic route includes a crystallization-based purification step, as the acetyl analog's lower melting point and tendency toward syrup formation would necessitate chromatographic separation.

Regioselective Deprotection Strategies Requiring Differential Ester Lability in Polyacylated Sugar Systems

The approximately 2- to 5-fold slower hydrolysis rate of isobutyryl esters relative to acetyl esters (class-level kinetic inference) [2] enables chemoselective deprotection strategies in complex synthetic sequences. This compound is particularly valuable when the synthetic route involves an orthogonal protecting group scheme where the anomeric methyl ester must be selectively hydrolyzed while retaining ring hydroxyl protection for subsequent glycosylation or conjugation steps. The patent-demonstrated compatibility of the isobutyryl groups with the base-sensitive galantamine scaffold [1] further validates this application in alkaloid glucuronidation projects.

Research Programs Requiring Cold-Chain-Compliant Carbohydrate Building Blocks with Defined Storage Specifications

The vendor-specified −20 °C freezer storage requirement ensures maximal shelf-life and hydrolytic integrity of the compound upon procurement. Laboratories with established −20 °C storage infrastructure and cold-chain shipping protocols can confidently integrate this building block into their inventory, with the assurance that the defined storage condition is aligned with the compound's intrinsic stability profile. This scenario is most relevant to core facilities, contract research organizations, and pharmaceutical development groups that maintain rigorous compound management systems where storage compliance is auditable and linked to batch quality assurance.

Quote Request

Request a Quote for 3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.